molecular formula C9H9F3N2O2 B13977020 N-ethyl-3-nitro-N-(trifluoromethyl)aniline

N-ethyl-3-nitro-N-(trifluoromethyl)aniline

Cat. No.: B13977020
M. Wt: 234.17 g/mol
InChI Key: UWSLJIRGDWUYPH-UHFFFAOYSA-N
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Description

N-ethyl-3-nitro-N-(trifluoromethyl)aniline is an organic compound characterized by the presence of an ethyl group, a nitro group, and a trifluoromethyl group attached to an aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-3-nitro-N-(trifluoromethyl)aniline typically involves the nitration of aniline derivatives followed by the introduction of the trifluoromethyl group. One common method is the nitration of N-ethyl aniline using nitric acid and sulfuric acid to introduce the nitro group at the meta position. The trifluoromethyl group can be introduced using trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid under appropriate conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and trifluoromethylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

N-ethyl-3-nitro-N-(trifluoromethyl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-ethyl-3-nitro-N-(trifluoromethyl)aniline has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and safety profiles.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties

Mechanism of Action

The mechanism of action of N-ethyl-3-nitro-N-(trifluoromethyl)aniline involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively and reach its molecular targets .

Comparison with Similar Compounds

N-ethyl-3-nitro-N-(trifluoromethyl)aniline can be compared with other similar compounds such as:

  • N-methyl-3-nitro-N-(trifluoromethyl)aniline
  • N-ethyl-2-nitro-4-(trifluoromethyl)aniline
  • N-ethyl-3-nitro-N-(difluoromethyl)aniline

These compounds share similar structural features but differ in the position or number of substituents, which can influence their chemical reactivity and biological activity.

Properties

Molecular Formula

C9H9F3N2O2

Molecular Weight

234.17 g/mol

IUPAC Name

N-ethyl-3-nitro-N-(trifluoromethyl)aniline

InChI

InChI=1S/C9H9F3N2O2/c1-2-13(9(10,11)12)7-4-3-5-8(6-7)14(15)16/h3-6H,2H2,1H3

InChI Key

UWSLJIRGDWUYPH-UHFFFAOYSA-N

Canonical SMILES

CCN(C1=CC(=CC=C1)[N+](=O)[O-])C(F)(F)F

Origin of Product

United States

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